(1-Methylpyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound. This compound possesses a pyrrolidine ring that is significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The compound is recognized for its potential interactions with biological pathways, making it a subject of interest in biochemical research and drug development.
(1-Methylpyrrolidin-2-yl)acetic acid can be sourced from the chemical synthesis involving pyrrolidine as the starting material. It falls under the category of amino acids and pyrrolidine derivatives, which are known for their versatile applications in organic synthesis and pharmacology. The compound's structure allows it to function as an intermediate in the synthesis of more complex molecules used in medicinal chemistry.
The synthesis of (1-Methylpyrrolidin-2-yl)acetic acid typically involves several key steps:
For industrial production, large-scale synthesis often mirrors laboratory methods but utilizes continuous flow reactors and optimized conditions to enhance yield and purity. The final product is purified through recrystallization or chromatography techniques.
The molecular structure of (1-Methylpyrrolidin-2-yl)acetic acid features a pyrrolidine ring attached to an acetic acid moiety. The structural data include:
The compound's structure can be represented using SMILES notation as CN1CCC[C@H]1CC(=O)O
, indicating its stereochemistry and functional groups.
(1-Methylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Reagents commonly used include:
The major products from these reactions include:
The mechanism of action for (1-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, primarily enzymes and receptors within biological systems. The presence of the pyrrolidine ring allows for significant interactions that can influence various biochemical pathways.
(1-Methylpyrrolidin-2-yl)acetic acid exhibits the following physical properties:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations.
(1-Methylpyrrolidin-2-yl)acetic acid finds numerous scientific uses, particularly in:
Its unique structural characteristics enable it to serve as a valuable building block in the development of new therapeutic agents .
The biosynthesis of tropane alkaloids converges on the N-methyl-Δ¹-pyrrolinium cation, derived from ornithine/arginine via putrescine. Two acetyl-CoA units typically condense with this cation to form the tropane ring. However, an alternative route proposed by Leete (1990) suggests (1-Methylpyrrolidin-2-yl)acetic acid could serve as a precursor. In this pathway:
Despite this theoretical framework, empirical studies consistently show that (1-Methylpyrrolidin-2-yl)acetic acid occupies a minor biosynthetic role compared to the dominant putrescine → N-methylputrescine → 4-methylaminobutanal pathway. Its flux toward tropane alkaloids like cocaine and hyoscyamine remains inefficient, suggesting it may represent a metabolic dead end or shunt metabolite under most physiological conditions [1] [7].
Table 1: Key Intermediates in Tropane Alkaloid Biosynthesis
Compound | Role in Pathway |
---|---|
N-Methyl-Δ¹-pyrrolinium cation | Central pyrrolinium intermediate derived from putrescine |
(1-Methylpyrrolidin-2-yl)acetic acid | Proposed acetyl-CoA adduct for tropane ring formation via Leete pathway |
Tropinone | Bicyclic ketone intermediate leading to tropine (3α-isomer) or pseudotropine (3β) |
Littorine | Ester of tropine and phenyllactic acid; rearranges to hyoscyamine |
Radioisotope and dual-labeled ¹³C/¹⁵N probes have critically evaluated the precursor status of (1-Methylpyrrolidin-2-yl)acetic acid. Key experiments include:
Results demonstrated <3% incorporation into cocaine, hyoscyamine, or scopolamine—significantly lower than the 20–60% incorporation observed with classical precursors like ornithine or arginine. The N-acetylcysteamine thioester also failed to enhance tracer uptake, indicating neither the free acid nor its activated form efficiently enters tropane alkaloid pools in vivo [1].
Table 2: Isotopic Tracer Studies of (1-Methylpyrrolidin-2-yl)acetic acid
Tracer Form | Target Alkaloid (Species) | Incorporation Efficiency |
---|---|---|
(R,S)-[1',2-¹³C₂,2-¹⁴C,¹⁵N] free acid | Cocaine (E. coca) | <1% |
(R,S)-[1',2-¹³C₂,1'-¹⁴C] free acid | Scopolamine (D. innoxia) | 1.2% |
N-Acetylcysteamine thioester of [2'-¹⁴C] derivative | Hyoscyamine (D. innoxia) | 0.8% |
Despite its poor precursor performance, enzymatic systems interacting with (1-Methylpyrrolidin-2-yl)acetic acid exhibit species-specific specialization:
In Erythroxylum coca (Cocaine Pathway):
In Datura innoxia (Hyoscyamine/Scopolamine Pathway):
Metabolic channeling likely explains the compound’s compartmentalization away from major alkaloid sinks. In E. coca, the plastidial membrane restricts access to benzoyltransferase enzymes, while in Datura, cytosolic vacuolar transporters sequester tropane intermediates but not (1-Methylpyrrolidin-2-yl)acetic acid [3] [7].
¹³C-Metabolic Flux Analysis (¹³C-MFA) quantifies in vivo carbon flow through competing pathways and has been applied to resolve ambiguities in (1-Methylpyrrolidin-2-yl)acetic acid metabolism:
Flux challenges include:
Table 3: Flux Distribution at Key Nodes in Alkaloid Pathways
Metabolic Node | Flux Toward Tropanes (%) | Flux Toward (1-Methylpyrrolidin-2-yl)acetic acid (%) |
---|---|---|
N-Methyl-Δ¹-pyrrolinium | 92.3 ± 2.1 | 7.7 ± 1.8 |
Acetyl-CoA | 88.5 ± 3.2 | 4.1 ± 0.9 (balance to lipids) |
Ornithine-derived putrescine | 94.7 ± 1.5 | ≤2.0 |
Concluding Synthesis
(1-Methylpyrrolidin-2-yl)acetic acid exemplifies how theoretical biochemical pathways often diverge from in planta flux realities. While enzymatically plausible as a tropane precursor, isotopic, enzymatic, and flux analyses converge on its status as a low-efficiency metabolic tributary rather than a mainstream route. Future research should leverage single-cell metabolomics and crispr-mediated enzyme localization to definitively test whether engineered subcellular targeting could enhance its incorporation into valuable alkaloids.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0